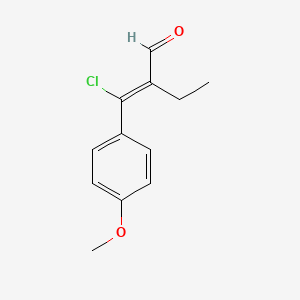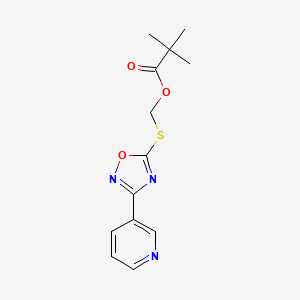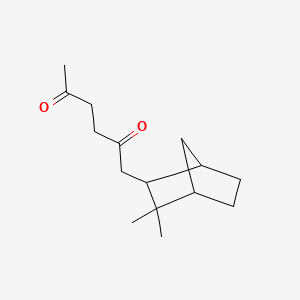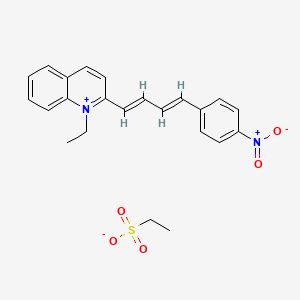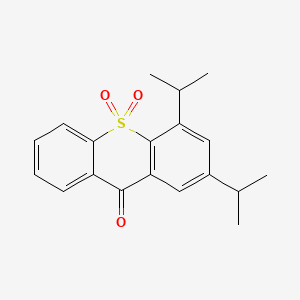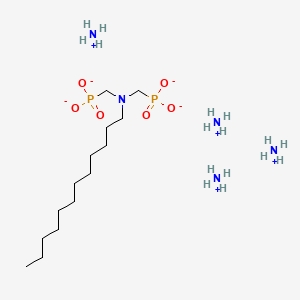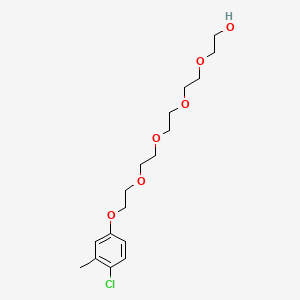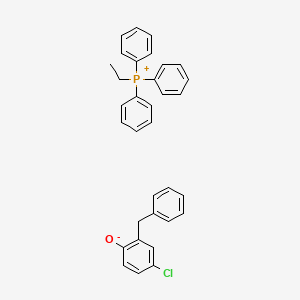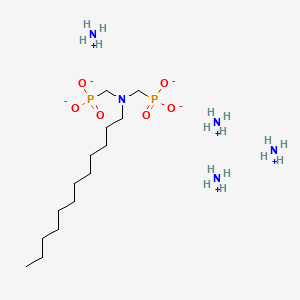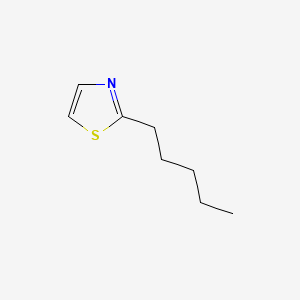
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid is an organic compound widely used in chemical research, experiments, and industrial applications. It serves as a reagent, catalyst, and intermediate in various organic synthesis reactions, including the synthesis of dyes and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid typically involves the reaction of 4-(ethylamino)-3-methylbenzaldehyde with benzene-1,3-disulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Scientific Research Applications
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis reactions.
Biology: Employed in the synthesis of fluorescent dyes for biological imaging and labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various organic reactions by facilitating the formation of intermediate complexes. These complexes undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bis(4-(diethylamino)phenyl)methyl)benzene-1,3-disulphonic acid
- 4-(Bis(4-(dimethylamino)phenyl)methyl)benzene-1,3-disulphonic acid
Uniqueness
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid is unique due to its specific structural features, which impart distinct chemical and physical properties. These properties make it particularly suitable for use as a catalyst and reagent in various organic synthesis reactions. Its ability to form stable intermediate complexes and undergo specific reactions sets it apart from similar compounds .
Properties
CAS No. |
94166-75-3 |
|---|---|
Molecular Formula |
C25H30N2O6S2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[bis[4-(ethylamino)-3-methylphenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C25H30N2O6S2/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33/h7-15,25-27H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33) |
InChI Key |
RTUBHMZPHXKJST-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)NCC)C)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


